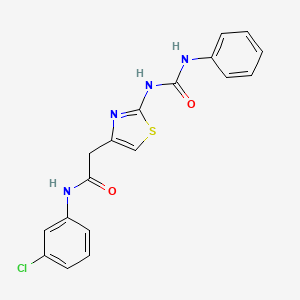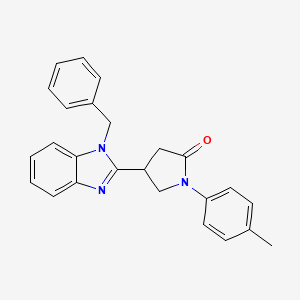![molecular formula C36H37NO10S3 B11038625 Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038625.png)
Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of synthetic ketone fragrances known as Tetramethyl acetyloctahydronaphthalenes (INCI name). Some common trade names include OTNE , Iso E Super , and Amber Fleur .
- OTNE has a woody, slightly ambergris odor, reminiscent of clean human skin. Its long-lasting fragrance makes it popular in perfumes, laundry products, and cosmetics .
Preparation Methods
Chemical Reactions Analysis
Reactivity: OTNE is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Perfumery: OTNE is widely used in perfumes, providing a sandalwood-like and cedarwood-like fragrance.
Cosmetics: It appears in soaps, shampoos, detergents, antiperspirants, and air fresheners.
Tobacco Flavoring: OTNE contributes to tobacco flavoring.
Plasticizer: It serves as a plasticizer.
Delivery of Organoleptic Compounds: OTNE acts as a precursor for delivering other sensory compounds.
Mechanism of Action
- The exact mechanism by which OTNE exerts its effects isn’t fully elucidated. it likely interacts with olfactory receptors, contributing to its fragrance perception.
Comparison with Similar Compounds
Unique Features: OTNE’s long-lasting woody scent sets it apart.
Similar Compounds: Other related compounds include Versalide , Musk 36A , and AETT
Properties
Molecular Formula |
C36H37NO10S3 |
|---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO10S3/c1-10-20-11-13-21(14-12-20)47-17-24(38)37-23-16-19(3)18(2)15-22(23)25-30(35(37,4)5)48-27(32(40)44-7)26(31(39)43-6)36(25)49-28(33(41)45-8)29(50-36)34(42)46-9/h11-16H,10,17H2,1-9H3 |
InChI Key |
JNDGBKMBWPYWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11038547.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![Ethyl 2-methyl-6-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11038558.png)
![5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038576.png)

![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)
![4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11038601.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11038607.png)

![2-[3-chloro-4-(trifluoromethyl)phenyl]-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11038618.png)
![ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate](/img/structure/B11038619.png)
![2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11038626.png)
